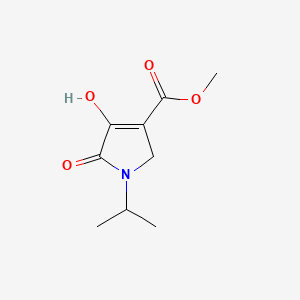
methyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic organic compound It is characterized by a pyrrole ring substituted with a hydroxy group, an isopropyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate typically involves the reaction of N-tritylated acrylamide with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like methanol and catalysts such as methanesulfonic acid under reflux .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
Methyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway . This inhibition can help in managing complications related to diabetes by preventing the accumulation of sorbitol in tissues.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-ethoxy-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
- Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its isopropyl group provides steric hindrance, affecting its reactivity and interaction with biological targets. Additionally, the hydroxy and carboxylate groups offer sites for further functionalization, making it a versatile intermediate in organic synthesis.
Biological Activity
Methyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H15N1O3
- Molecular Weight : 235.25 g/mol
- CAS Number : Not specifically listed in the provided sources but can be derived based on its structure.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
Antimicrobial Activity
Recent studies have indicated that pyrrole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the pyrrole structure have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some pyrrole derivatives range from 3.12 to 12.5 µg/mL, indicating potent antibacterial activity .
Anticancer Properties
Pyrrole-containing compounds have been evaluated for their anticancer effects. Research has demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins. Specific studies have reported that certain pyrrole derivatives can inhibit tumor growth in vivo, suggesting their potential as therapeutic agents .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Many pyrrole derivatives inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Receptor Modulation : These compounds may interact with various cellular receptors, altering signaling pathways that lead to cell death or growth inhibition.
- Oxidative Stress Induction : Some studies suggest that pyrrole derivatives can induce oxidative stress in target cells, leading to cellular damage and apoptosis.
Study 1: Antibacterial Activity
A study conducted by Mir N.A. et al. evaluated the antibacterial activity of several pyrrole derivatives, including this compound. The results showed promising antibacterial efficacy against Staphylococcus aureus, with an MIC comparable to standard antibiotics .
Study 2: Anticancer Effects
In another study focusing on the anticancer properties of pyrrole derivatives, researchers found that this compound significantly inhibited the proliferation of breast cancer cells in vitro. The compound was shown to induce apoptosis via mitochondrial pathways .
Data Table: Biological Activities and MIC Values
Properties
Molecular Formula |
C9H13NO4 |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
methyl 4-hydroxy-5-oxo-1-propan-2-yl-2H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C9H13NO4/c1-5(2)10-4-6(9(13)14-3)7(11)8(10)12/h5,11H,4H2,1-3H3 |
InChI Key |
NWBJYYDVVYPPEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(=C(C1=O)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















